![molecular formula C19H13F3N4S B2984560 (E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 879918-23-7](/img/structure/B2984560.png)
(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole system is a bicyclic analog of two very important components, 1,2,4-triazole and 1,3,4-thiadiazole . These compounds have attracted much interest in the field of synthetic organic chemistry and medicinal chemistry due to their broad spectrum of pharmacological and biological activities .
Synthesis Analysis
The synthesis of fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .
Molecular Structure Analysis
The molecular structure of “(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is characterized by spectroscopic techniques, including IR, 1H NMR, and mass spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” are characterized by its IR spectrum, 1H NMR spectrum, and mass spectra .
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole”:
Antiviral Activity
This compound has been studied for its potential to inhibit the neuraminidase enzyme and block the active site of the M2 protein of the influenza A virus .
Anti-Tuberculosis Agent
It has shown promise as a therapeutic target for anti-tuberculosis (TB) agents due to its interaction with shikimate dehydrogenase, essential for chorismate biosynthesis .
Drug Design and Development
The structure–activity relationship of this compound is significant in drug design and discovery, particularly in in silico pharmacokinetic and molecular modeling studies .
Energy Storage
Derivatives of this compound have been used to improve the capacity and cyclic stability of lithium-sulfur batteries by suppressing the diffusion of polysulfides .
Antimicrobial Activity
These derivatives have been evaluated for their ability to disrupt DNA replication processes, inhibiting bacterial and cancer cell growth .
Urease Inhibition
New series of these derivatives were designed and synthesized to evaluate against urease enzyme, which is significant in various biological processes .
Antimicrobial Research
The antimicrobial activity of these derivatives has been investigated against a panel of bacteria and fungi, including resistant strains .
Orientations Futures
Propriétés
IUPAC Name |
3-benzyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4S/c20-19(21,22)15-8-4-7-14(11-15)9-10-17-25-26-16(23-24-18(26)27-17)12-13-5-2-1-3-6-13/h1-11H,12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDLKYWRJHWXIP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.